molecular formula C23H32N4O3S B13396992 VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

Cat. No.: B13396992
M. Wt: 444.6 g/mol
InChI Key: JOSFQWNOUSNZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VHL Ligand 2 (hydrochloride), also known as E3 ligase Ligand 1 or (S,R,S)-AHPC-Me hydrochloride (CAS: 1948273-03-7), is a critical component in proteolysis-targeting chimera (PROTAC) technology. Derived from the (S,R,S)-AHPC scaffold, it specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to facilitate targeted protein degradation . Its primary application lies in synthesizing heterobifunctional degraders like ARV-771, a BET protein degrader with exceptional potency (DC50 <1 nM) in castration-resistant prostate cancer (CRPC) models . Structurally, it features a cyclopropanecarboxamide core with a trifluoromethylphenylamino-pyrimidine moiety, enabling high-affinity VHL binding (Figure 1A) .

Properties

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSFQWNOUSNZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

C–H Arylation of 4-Methylthiazole

The initial step involves the palladium-catalyzed C–H arylation of 4-methylthiazole (compound 6) with aryl halides such as 4-bromobenzonitrile (compound 5). Two catalytic systems are compared:

  • Palladium acetate (Pd(OAc)₂): Traditional catalyst, but with issues related to byproduct formation (dibenzonitrile and bithiazole derivatives).
  • Palladium-PePPSI-IPr (Pd-PEPPSI-IPr): A precatalyst offering higher yields, cleaner reactions, and simplified purification via trituration with ice-cold water, yielding pure intermediate 9 in up to 89% yield on a 5.15 g scale.

Table 1 summarizes conditions and yields:

Catalyst Temperature Yield of intermediate 9 Byproducts Notes
Pd(OAc)₂ 125°C 70-75% Dibenzonitrile, bithiazole Higher byproduct formation
Pd-PEPPSI-IPr 100-125°C 85-89% Minimal Superior yield, cleaner

Reduction of Benzonitrile to Benzylamine

The key intermediate 9 (4-(4-methylthiazol-5-yl)benzonitrile) is reduced to the corresponding benzylamine (compound 13). The preferred reducing agent is Singaram’s diisobutylaluminium hydride (iBu)₂AlBH₄ , which offers high selectivity and scalability.

Amide Coupling to Form the Ligand Backbone

The benzylamine intermediate undergoes amidation with hydroxyproline derivatives:

  • Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
  • Conditions: Room temperature in DMF for approximately 18–19 hours.
  • Outcome: Formation of the protected VHL ligand core with high efficiency.

Deprotection and Final Assembly

Deprotection of the Boc or tert-butoxycarbonyl groups is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with sodium hydroxide to yield the free amine. The final ligand is obtained as a hydrochloride salt after salt formation.

  • Yield: Approximately 93% for the deprotection step.
  • Final yield of VH032: Around 56% over five steps, with the process scalable to multigram quantities.

Innovations and Improvements in Preparation

  • Use of Pd-PEPPSI-IPr catalyst: Significantly reduces byproduct formation and simplifies purification.
  • Trituration technique: Enables purification of intermediates without chromatography, improving scalability.
  • Hydroxyproline protection: Replacing N-tert-butoxycarbonyl with N-Boc-L-4-hydroxyproline enhances step economy and reduces reaction complexity.
  • Reaction optimization: Adjustments in temperature, catalyst loading, and reaction time improve overall yields and reduce impurities.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reaction Catalyst/Reagent Conditions Yield Notes
1 C–H arylation Pd(OAc)₂ / Pd-PEPPSI-IPr 125°C, 2–4 hours 70–89% Pd-PEPPSI-IPr preferred
2 Reduction (iBu)₂AlBH₄ 0°C to RT, 2 hours 93% Selective reduction
3 Amidation HATU, DIPEA RT, 18–19 hours 85–90% High efficiency
4 Deprotection TFA in DCM RT, 1 hour 93% Clean deprotection
5 Salt formation HCl in methanol RT Quantitative Hydrochloride salt

Research Discoveries and Notable Observations

  • Minor byproducts such as bis-arylated compounds (compound 23) and bithiazoles (compound 24) can form during the arylation step, but their formation can be minimized with optimized catalysts and reaction conditions.
  • Trituration with cold water effectively purifies intermediates, reducing reliance on chromatography.
  • Replacing N-tert-butoxycarbonyl with N-Boc-L-4-hydroxyproline improves step economy and overall yield.

Chemical Reactions Analysis

VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 has a wide range of scientific research applications, including:

    Chemistry: It is used in the development of PROTACs, which are designed to degrade specific target proteins.

    Biology: The compound is used to study protein degradation pathways and the role of the ubiquitin-proteasome system in cellular processes.

    Medicine: It has potential therapeutic applications in the treatment of diseases caused by the accumulation of misfolded or damaged proteins.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 involves its binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways that regulate protein degradation.

Comparison with Similar Compounds

VHL Ligand 1 (VH032-NH2)

  • Structure : Shares the (S,R,S)-AHPC backbone but lacks the methyl group on the benzylic carbon present in VHL Ligand 2 .
  • Binding Affinity : VHL Ligand 1 exhibits moderate VHL binding (Kd ~149–300 nM), while methyl-substituted derivatives like VHL Ligand 2 achieve ~3-fold higher affinity due to steric optimization .
  • Application : Used in early PROTAC designs (e.g., ARV-766), but surpassed by VHL Ligand 2 in degradation efficiency .

Cereblon (CRBN) Ligands (e.g., CC-90009)

  • Mechanism : CRBN ligands (e.g., thalidomide analogs) act as molecular glues, inducing neosubstrate degradation via direct CRBN recruitment .
  • Selectivity: Unlike VHL Ligand 2, which requires a PROTAC structure, CRBN ligands function monofunctionally. For example, CC-90009 degrades GSPT1 with DC50 <10 nM in AML models .
  • Limitations : CRBN ligands are prone to off-target effects due to broader substrate recognition .

IAP Ligands (e.g., SNIPERs)

  • Target : Recruit cIAP1 or XIAP for apoptosis induction or protein degradation (e.g., compound 547 in Figure 1B) .
  • Structure : Often incorporate methyl bestatin derivatives, differing from VHL ligands’ peptidomimetic design .
  • Efficiency : SNIPERs degrade targets like RARα but require higher concentrations (DC50 ~100 nM–1 µM) compared to VHL-based PROTACs .

Binding Affinity and Selectivity

Compound E3 Ligase Kd (nM) Key Modification Application Example
VHL Ligand 2 VHL 97–149* (S)-Methyl substitution ARV-771 (BET degrader)
VHL Ligand 1 VHL 149–300 Unsubstituted benzylic carbon ARV-766
VH298 (Reference) VHL 19 Hydroxyl-proline core N/A
CC-90009 CRBN N/A Thalidomide derivative GSPT1 degrader
Compound 8 (VHL) VHL 97 Fluorine substitution Isoform-selective CDK4/6 degradation

*Kd values from competitive fluorescence polarization assays .

Linker Attachment and Degradation Efficiency

The linker’s attachment site on the VHL ligand profoundly impacts PROTAC geometry and substrate selectivity:

  • Ether Bond Attachment: Switching to a phenolic ether bond (SJF-δ) redirects degradation to p38δ (DC50 =46 nM) due to altered ternary complex orientation .
  • Lipophilicity: Chloro or quinoline substituents increase logD7.4, enhancing membrane permeability but risking off-target effects .

Stability and Cooperativity

  • Cooperativity : VHL-based PROTACs like CM11 (a homo-PROTAC) require simultaneous VHL dimer engagement for self-degradation, demonstrating strict stereochemical dependence (trans-hydroxyproline configuration) .
  • Plasma Protein Binding (PPB) : Methyl and fluorine substitutions reduce PPB (e.g., compound 19: PPB =89%) compared to bulkier analogs .

Key Research Findings

Synthetic Optimization : Introduction of (S)-methyl groups and fluorine atoms improves VHL binding affinity and metabolic stability (e.g., compound 8, Kd =97 nM vs. VH298’s 19 nM) .

Isoform Selectivity : Dual-functionalization of VHL ligands (e.g., chloro/OMs linkers) enables selective degradation of CDK4 over CDK6 .

Clinical Relevance: ARV-771, incorporating VHL Ligand 2, achieves near-complete BET degradation in CRPC xenografts, outperforming BET inhibitors .

Biological Activity

VHL ligand 2 (hydrochloride), also known as (S,R,S)-AHPC-Me dihydrochloride, is a small molecule that interacts with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is significant in the context of targeted protein degradation, particularly through the development of proteolysis-targeting chimeras (PROTACs). These compounds leverage the E3 ligase activity of VHL to induce the degradation of specific target proteins, thus providing a novel therapeutic approach for various diseases, including cancer.

VHL functions as an E3 ubiquitin ligase that mediates the ubiquitination and subsequent degradation of hypoxia-inducible factors (HIFs), particularly HIF-1α. Under normoxic conditions, VHL binds to hydroxylated proline residues on HIF-1α, leading to its polyubiquitination and proteasomal degradation. The introduction of VHL ligands like VHL ligand 2 can disrupt this interaction, allowing for the stabilization and accumulation of HIF-1α, which can be beneficial in certain therapeutic contexts, such as treating anemia or enhancing mitochondrial function .

Research Findings

Recent studies have demonstrated that VHL ligand 2 can be utilized in the synthesis of PROTACs aimed at degrading various proteins, including BET proteins. For instance, ARV-771 is a PROTAC that effectively degrades BET proteins by hijacking the VHL ligase system . The biological activity of these ligands has been characterized through various assays demonstrating their efficacy in inducing target protein degradation.

Case Studies

  • ARV-771 : This PROTAC demonstrated potent activity against BET proteins, showcasing the ability of VHL ligands to facilitate targeted protein degradation. In vitro assays indicated significant degradation rates with low nanomolar concentrations required for efficacy .
  • XL01126 : Another notable compound derived from VHL ligands, XL01126 has been characterized as a potent degrader of LRRK2, a kinase implicated in Parkinson's disease. It exhibited high cell permeability and cooperative binding properties that enhance its degradation performance. The compound's efficacy was evaluated across multiple cell lines, highlighting its potential as a therapeutic agent .

Table 1: Comparison of VHL Ligands and Their Target Proteins

CompoundTarget ProteinDegradation EfficacyDC50 (nM)Notes
ARV-771BET ProteinsHigh<10Effective in various cancer models
XL01126LRRK2Moderate to High15-72Orally bioavailable; crosses BBB
VH032HIF-1αModerateN/AInhibits HIF-1α degradation
VH298HIF-1αHighN/APotent analog with enhanced stability

Table 2: Summary of Biological Effects Induced by VHL Ligands

EffectObserved Outcome
HIF StabilizationIncreased HIF-1α levels
Target Protein DegradationSpecific protein loss
Cellular ResponseActivation of hypoxic response
Therapeutic PotentialTreatment for anemia/cancer

Q & A

Q. What is the structural basis for VHL ligand 2’s interaction with the VHL E3 ligase, and how does this inform PROTAC design?

The hydroxyproline (Hyp) core in VHL ligand 2 is critical for binding to the VHL β-domain via hydrogen bonds with residues like Ser111, His115, and Tyr112. This interaction mimics the natural HIF-1α degradation pathway, where proline hydroxylation enables VHL recognition . Crystal structures (e.g., VH032-VHL complex) reveal that Hyp stabilizes the ternary complex by aligning the ligand’s hydrophobic groups with the VHL binding pocket . For PROTAC design, maintaining the Hyp motif and optimizing exit vectors (e.g., phenolic or acetylene linkers) are essential to balance ternary complex stability and degradation efficiency .

Q. How does VHL ligand 2 hydrochloride enable isoform-selective degradation in PROTACs?

The linker attachment site on VHL ligand 2 influences the geometry of the ternary complex. For example, conjugating linkers to the phenolic group (vs. the Hyp core) alters spatial orientation between the target protein and VHL, enabling selective degradation of closely related isoforms (e.g., BRD4 over BRD2/3 in PROTAC MZ1) . Structural studies (e.g., BRD4-MZ1-VHL cocrystal) show that isoform selectivity arises from PROTAC-induced cooperative contacts between the target and E3 ligase .

Q. What methodologies are used to assess the binding affinity and degradation efficiency of VHL-based PROTACs?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure VHL-ligand affinity (e.g., VH032 has a Kd of ~185 nM) .
  • Degradation assays : DC50 (half-maximal degradation concentration) and time-course western blotting evaluate PROTAC efficacy. For example, ARV-771 (using VHL ligand 2) achieves DC50 <1 nM for BET proteins in castration-resistant prostate cancer cells .
  • Ternary complex stability : Biolayer interferometry or AlphaScreen quantifies cooperative binding .

Advanced Research Questions

Q. How do linker chemistry and length influence PROTAC activity when using VHL ligand 2?

Linker optimization is critical for balancing solubility, cell permeability, and ternary complex formation:

  • PEG linkers : Improve aqueous solubility but may reduce membrane permeability. PROTACs with PEG3 spacers (e.g., VH032-PEG3-acetylene) show enhanced degradation in cellular assays .
  • Alkyl/Carbon linkers : Increase rigidity and proteasome recruitment efficiency. For example, ARV-771 uses a C5 alkyl chain to connect VHL ligand 2 to the BET inhibitor .
  • Table : Common linker motifs in PROTACs with VHL ligands :
Linker TypeFrequency in StudiesKey Properties
PEG55%Solubility
Alkyl30%Rigidity
Other Glycol15%Flexibility

Q. What strategies resolve contradictions in PROTAC efficacy data across cell lines or target proteins?

Discrepancies often arise from:

  • E3 ligase abundance : VHL expression varies across tissues; low levels may necessitate CRBN or IAP ligands instead .
  • Linker-proteasome compatibility : Bulky linkers may hinder ubiquitin transfer. Testing alternative attachment points (e.g., phenolic vs. acetylene groups) can mitigate this .
  • Target protein plasticity : Flexible regions (e.g., BET bromodomains) allow better ternary complex formation than rigid targets. Molecular dynamics simulations predict cooperative binding .

Q. How can researchers validate the role of VHL ligand 2 in stabilizing the PROTAC-induced ternary complex?

  • Cryo-EM/crystallography : Resolve atomic-level interactions, as done for BRD4-MZ1-VHL .
  • Mutagenesis : Disrupt key VHL residues (e.g., Ser111) to confirm binding dependency .
  • Competitive assays : Use excess hydroxyproline analogs to block VHL-ligand binding and measure degradation inhibition .

Q. What are the limitations of VHL ligand 2 compared to other E3 ligase ligands (e.g., CRBN or IAP)?

  • Tissue specificity : VHL is ubiquitously expressed but less abundant in certain cancers (e.g., renal cell carcinoma with VHL mutations) .
  • Linker constraints : VHL ligands require precise exit vectors for ternary complex formation, whereas CRBN ligands (e.g., lenalidomide) offer more flexible conjugation sites .
  • Immunogenicity : VHL-based PROTACs may trigger fewer off-target immune responses than IAP-based degraders .

Methodological Considerations

Q. How to design a control experiment to confirm PROTAC activity is E3 ligase-dependent?

  • E3 ligase knockout : Use CRISPR/Cas9 to delete VHL in cells and compare degradation efficiency.
  • Competitive inhibition : Co-treat with excess VHL ligand 2 (without linker/target ligand) to block PROTAC binding .
  • Negative control PROTAC : Synthesize a PROTAC with a non-binding VHL ligand enantiomer (e.g., (R,S,R)-AHPC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.